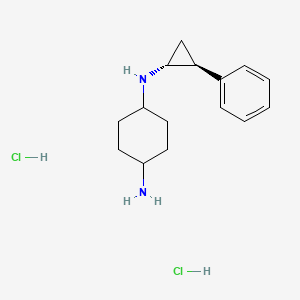

ORY-1001(trans)

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCINOBZMLCREGM-RNNUGBGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431303-72-8 | |

| Record name | Iadademstat dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IADADEMSTAT DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Epigenetic Eraser: A Technical Guide to ORY-1001 (Iadademstat) and its Potent Inhibition of Histone Demethylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ORY-1001 (iadademstat), a first-in-class, potent, and selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). We delve into the core mechanism of ORY-1001's effect on histone demethylation, supported by a compilation of preclinical and clinical data. This document details the biochemical and cellular activity of ORY-1001, its pharmacokinetic and pharmacodynamic profile, and provides comprehensive experimental protocols for key assays relevant to its study. Visualizations of the underlying signaling pathways and experimental workflows are included to facilitate a deeper understanding of this promising epigenetic modulator.

Introduction: The Role of LSD1 in Epigenetic Regulation and Disease

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone and non-histone proteins.[1] LSD1 specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), a mark associated with gene repression.[1][2] The specific activity of LSD1 is context-dependent and influenced by its association with various protein complexes. For instance, in complex with the CoREST repressor complex, LSD1 primarily demethylates H3K4me2, leading to transcriptional repression.[3]

Overexpression of LSD1 has been correlated with poor prognosis in a variety of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and breast cancer.[2][4] In these malignancies, LSD1 is implicated in maintaining a stem-like state, blocking cellular differentiation, and promoting proliferation.[5][6] Consequently, the inhibition of LSD1 has emerged as a promising therapeutic strategy for the treatment of various cancers.

ORY-1001 (iadademstat) is a small molecule inhibitor that potently and selectively targets LSD1.[7][8] Its mechanism of action and compelling preclinical and clinical activity make it a subject of significant interest in the field of oncology and epigenetic drug development.

ORY-1001: Mechanism of Action and Biochemical Profile

ORY-1001 is a tranylcypromine derivative that acts as a covalent, irreversible inhibitor of LSD1.[5] It forms a covalent adduct with the FAD cofactor in the enzyme's active site, leading to its inactivation.[9] This inhibition of LSD1's enzymatic activity results in the accumulation of its substrates, most notably H3K4me2, at target gene loci.[8]

Potency and Selectivity

ORY-1001 is a highly potent inhibitor of LSD1 with a reported IC50 value of less than 20 nM, and more specifically 18 nM.[7] It demonstrates high selectivity for LSD1 over other FAD-dependent amine oxidases such as LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[7]

| Target | IC50 (µM) |

| LSD1 (KDM1A) | 0.018 |

| LSD2 (KDM1B) | >100 |

| MAO-A | >100 |

| MAO-B | >100 |

| Spermine Oxidase | 7.4 |

| Table 1: In vitro inhibitory activity of ORY-1001 against LSD1 and other FAD-dependent amine oxidases.[7] |

Signaling Pathway of LSD1 Inhibition by ORY-1001

The inhibition of LSD1 by ORY-1001 disrupts the demethylation of H3K4me2, a key epigenetic mark. This leads to the accumulation of H3K4me2 at the promoter and enhancer regions of target genes, which in turn alters gene expression and induces cellular differentiation.

Preclinical and Clinical Activity of ORY-1001

ORY-1001 has demonstrated significant anti-leukemic activity in both in vitro and in vivo models, which has translated to promising results in clinical trials.

In Vitro Cellular Activity

In AML cell lines, such as THP-1 (MLL-AF9) and MV(4;11) (MLL-AF4), ORY-1001 induces a time- and dose-dependent accumulation of H3K4me2 at LSD1 target genes.[8] This is accompanied by the induction of differentiation markers, inhibition of proliferation, and apoptosis.[8]

| Cell Line | Cancer Type | Effect of ORY-1001 |

| THP-1 | AML | H3K4me2 accumulation, induction of differentiation markers, apoptosis. |

| MV(4;11) | AML | Inhibition of proliferation and colony formation. |

| Table 2: In vitro effects of ORY-1001 on AML cell lines.[8] |

In Vivo Preclinical Models

In rodent xenograft models of AML, oral administration of ORY-1001 at doses as low as 0.020 mg/kg resulted in significant reductions in tumor growth.[8] Furthermore, in a patient-derived xenograft (PDX) model of T-cell acute lymphoblastic leukemia (T-ALL), ORY-1001 extended survival.[8]

Clinical Pharmacokinetics

A Phase I study in patients with relapsed or refractory acute leukemia established a recommended dose of 140 µg/m²/day.[6] The pharmacokinetic profile of ORY-1001 at this dose is summarized below.

| Parameter | Value (Day 1) | Value (Day 5) |

| Cmax (mean ± SD) | 13.1 ± 7.2 pg/mL | 42.2 ± 27 pg/mL |

| AUC(0-24h) (mean ± SD) | 181.7 ± 61.3 pg.hr/mL | 723.3 ± 341.5 pg.hr/mL |

| Volume of Distribution (Vd) | ~200 times total body water | - |

| Half-life (t1/2) | 40-100 hours | - |

| Table 3: Pharmacokinetic parameters of ORY-1001 in patients with acute leukemia.[1][6] |

Clinical Pharmacodynamics and Efficacy

In the Phase I study, treatment with ORY-1001 led to a potent, time- and exposure-dependent induction of differentiation biomarkers.[10] Importantly, evidence of morphologic blast differentiation in the blood and/or bone marrow was observed in 64% of evaluable patients.[6] Reductions in blood and bone marrow blast percentages were also noted, particularly in patients with MLL translocations.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of ORY-1001.

LSD1 Histone Demethylase Activity Assay (Fluorometric)

This assay measures the ability of ORY-1001 to inhibit the enzymatic activity of LSD1.

Materials:

-

Recombinant human LSD1 enzyme

-

Di-methylated histone H3K4 peptide substrate

-

ORY-1001 (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

-

Detection reagent (e.g., a kit that measures H₂O₂ production, such as Amplex Red)

-

384-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of ORY-1001 in assay buffer.

-

In a 384-well plate, add 5 µL of the diluted ORY-1001 solution to each well.

-

Add 5 µL of recombinant LSD1 enzyme (e.g., 10 nM final concentration) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the demethylase reaction by adding 10 µL of the H3K4me2 peptide substrate (e.g., 20 µM final concentration).

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each ORY-1001 concentration and determine the IC50 value using non-linear regression analysis.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is designed to identify the genome-wide changes in H3K4me2 occupancy following treatment with ORY-1001.

Materials:

-

Cancer cell line of interest (e.g., THP-1)

-

ORY-1001

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Anti-H3K4me2 antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

Reagents for next-generation sequencing library preparation

Procedure:

-

Culture cells to ~80% confluency and treat with either vehicle or ORY-1001 for the desired time (e.g., 24-48 hours).

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclear pellet in nuclear lysis buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.

-

Clarify the chromatin by centrifugation.

-

Immunoprecipitate the chromatin overnight at 4°C with an anti-H3K4me2 antibody. Use a non-specific IgG as a negative control.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Prepare sequencing libraries from the immunoprecipitated DNA and an input control.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify regions with differential H3K4me2 enrichment between the ORY-1001-treated and vehicle-treated samples.

Western Blotting for Histone Modifications

This protocol allows for the semi-quantitative analysis of global changes in histone methylation levels.

Materials:

-

Cells treated with ORY-1001

-

Histone extraction buffer (e.g., containing 0.2 N HCl)

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 15%)

-

PVDF membrane (0.2 µm)

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-H3K4me2, anti-total H3)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Harvest cells and perform histone extraction using an acid extraction method.

-

Quantify the protein concentration of the histone extracts.

-

Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H3K4me2, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL detection reagent and capture the chemiluminescent signal.

-

Re-probe the membrane with an antibody against total histone H3 as a loading control.

-

Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.

Downstream Consequences of ORY-1001 Treatment

The inhibition of LSD1 by ORY-1001 sets off a cascade of molecular events that ultimately lead to therapeutic effects in cancer cells.

Conclusion

ORY-1001 (iadademstat) is a potent and selective inhibitor of LSD1 that has demonstrated a clear mechanism of action involving the modulation of histone H3K4 demethylation. Its ability to induce differentiation and inhibit the growth of cancer cells, supported by a favorable pharmacokinetic and pharmacodynamic profile, underscores its potential as a valuable therapeutic agent in oncology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the role of LSD1 in disease and advance the clinical development of epigenetic modulators like ORY-1001. Further investigation into the specific gene targets and combination strategies will continue to refine our understanding and application of this promising class of drugs.

References

- 1. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oryzon.com [oryzon.com]

- 5. oryzon.com [oryzon.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

Iadademstat: A Technical Deep Dive into its Impact on Hematopoietic Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iadademstat (ORY-1001) is a potent and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A). This enzyme plays a critical role in hematopoietic stem cell function and is frequently dysregulated in hematologic malignancies, particularly Acute Myeloid Leukemia (AML). By targeting LSD1, iadademstat promotes the differentiation of leukemic blasts and reduces the leukemic stem cell burden, offering a promising therapeutic strategy for AML and other cancers. This document provides a comprehensive overview of iadademstat's mechanism of action, its effects on hematopoietic stem cells, and a summary of key preclinical and clinical findings.

Introduction to Iadademstat and its Target: LSD1

Iadademstat is an orally bioavailable, covalent inhibitor of LSD1.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression. It is also involved in the demethylation of other non-histone substrates.

LSD1 is highly expressed in hematopoietic stem cells and myeloblasts and is essential for their proliferation and for terminal differentiation during normal hematopoiesis.[1][4] In certain subtypes of AML, particularly those with MLL translocations, LSD1 is a key factor in maintaining the differentiation block that is characteristic of the disease.[4][5] It is also required for maintaining leukemic stem cell potential.[1][4]

Mechanism of Action

Iadademstat exhibits a dual mechanism of action against LSD1:

-

Inhibition of Demethylase Activity: Iadademstat covalently binds to the FAD cofactor in the catalytic center of LSD1, directly inhibiting its enzymatic activity.[2] This leads to an increase in H3K4 methylation at the promoters of differentiation-associated genes, promoting their expression.

-

Disruption of Scaffolding Function: LSD1 acts as a scaffold for the formation of transcriptional repressor complexes.[6] In myeloid cells, it interacts with transcription factors like GFI1 and GFI1B through their SNAG domains, recruiting the CoREST repressor complex to chromatin.[1][2][6] Iadademstat's binding to LSD1 causes a steric hindrance that disrupts the interaction between LSD1 and GFI-1, leading to the dissociation of the repressor complex and the activation of genes responsible for myeloid differentiation.[2]

The inhibition of LSD1 by iadademstat ultimately leads to a shift in gene expression from a proliferative signature to a differentiation signature in AML cells.[6]

Caption: Iadademstat's Mechanism of Action.

Impact on Hematopoietic and Leukemic Stem Cells

Preclinical studies have demonstrated that iadademstat effectively targets leukemic stem cells (LSCs). By inhibiting LSD1, iadademstat compromises the self-renewal capacity of LSCs and induces their differentiation.[1][2] This is a critical therapeutic effect, as the persistence of LSCs is a major cause of relapse in AML.[6]

In breast cancer models, iadademstat has been shown to target SOX2-driven cancer stem cells.[7] SOX2 is a key transcription factor involved in maintaining pluripotency and stemness.[8] The inhibition of LSD1 by iadademstat prevents the activation of a stemness-specific SOX2 enhancer, leading to a reduction in the cancer stem cell population.[7] While this has been demonstrated in breast cancer, the role of SOX2 in hematopoietic stem cell regulation suggests a potential parallel mechanism in hematologic malignancies.

Quantitative Data from Clinical Trials

Iadademstat has been evaluated in several clinical trials, primarily in patients with AML. The following tables summarize key efficacy data from these studies.

Table 1: Iadademstat Monotherapy in Relapsed/Refractory AML (Phase I)

| Parameter | Value | Reference |

| Patient Population | Relapsed/Refractory AML | [1][5] |

| Number of Patients | 41 (27 dose-escalation, 14 extension) | [5] |

| Dosing | 5-220 µg/m²/d (dose-escalation) | [1][9] |

| Recommended Dose | 140 µg/m²/d | [1][9] |

| Complete Remission with Incomplete Count Recovery (CRi) | 1 patient | [1][5] |

| Hematologic Improvements | Observed in several patients | [5] |

| Key Observation | Induction of blast differentiation, especially in patients with MLL translocations. | [1][5] |

Table 2: ALICE Trial - Iadademstat in Combination with Azacitidine in Unfit AML Patients (First Line)

| Parameter | Value | Reference |

| Patient Population | Previously untreated, unfit AML patients | [6] |

| Number of Evaluable Patients | 27 | [6] |

| Overall Response Rate (ORR) | 81% | [6] |

| CR/CRi Rate | 64% | [6] |

| Transfusion Independence in CR/CRi Patients | 71% | [6] |

| MRD Negativity by Flow Cytometry in Evaluable CR/CRi Patients | 82% | [6] |

| Median Duration of Response (DoR) for CR/CRi | Not reached (95% CI 10.1 mo, NE) | [6] |

| Median Overall Survival (OS) for CR/CRi Patients | ~14.3 months | [6] |

Table 3: ALICE-2 Trial - Iadademstat in Combination with Azacitidine and Venetoclax in Newly Diagnosed AML

| Parameter | Value | Reference |

| Patient Population | Newly diagnosed AML | [10][11] |

| Number of Patients | 10 | [10] |

| Overall Response Rate (ORR) | 100% | [10][11][12] |

| Composite Complete Remission (CCR) Rate | 90% | [10][11][12] |

| Strict Complete Remission (CR) Rate | 80% | [10][11][12] |

| Transition to Allogeneic HSCT | 70% | [10][11][13] |

| 6-month Overall Survival (OS) | 66% | [10][11][13] |

Table 4: FRIDA Trial - Iadademstat in Combination with Gilteritinib in FLT3-mutant Relapsed/Refractory AML

| Parameter | Value | Reference |

| Patient Population | FLT3-mutant relapsed/refractory AML | [10] |

| Number of Evaluable Patients (at expansion dose) | 15 | [10] |

| Composite Complete Remission (CCR) Rate | 67% (10/15 patients) | [10] |

| CR + CRh Rate | 47% (7/15 patients) | [10] |

Experimental Protocols

Detailed experimental protocols for the key experiments cited are crucial for reproducibility and further research. While specific, exhaustive protocols are often proprietary or detailed within supplementary materials of publications, the general methodologies are outlined below.

5.1. In Vitro AML Cell Differentiation Assays

-

Objective: To assess the ability of iadademstat to induce differentiation of AML cell lines.

-

Methodology:

-

AML cell lines (e.g., those with MLL rearrangements) are cultured in appropriate media.

-

Cells are treated with a range of concentrations of iadademstat or vehicle control for a specified period (e.g., 4-7 days).

-

Differentiation is assessed by:

-

Morphological analysis: Giemsa staining of cytospins to observe changes in cell morphology indicative of maturation (e.g., decreased nuclear-to-cytoplasmic ratio, chromatin condensation).

-

Flow cytometry: Staining for myeloid differentiation markers such as CD11b, CD14, and CD86.

-

Gene expression analysis: Quantitative PCR (qPCR) or RNA sequencing to measure the expression of differentiation-associated genes.

-

-

5.2. Leukemic Stem Cell Assays

-

Objective: To evaluate the effect of iadademstat on the self-renewal and propagation of LSCs.

-

Methodology:

-

Colony-Forming Unit (CFU) Assay:

-

Primary AML patient samples or AML cell lines are treated with iadademstat or vehicle control.

-

Cells are plated in methylcellulose-based media that supports the growth of hematopoietic colonies.

-

After 10-14 days, the number and type of colonies are enumerated. A reduction in colony formation indicates an impairment of self-renewal capacity.

-

-

In Vivo Xenotransplantation Models:

-

Immunodeficient mice (e.g., NSG mice) are sublethally irradiated.

-

Human AML cells (from cell lines or primary patient samples) are transplanted into the mice via tail vein injection.

-

Once engraftment is established (confirmed by measuring human CD45+ cells in peripheral blood), mice are treated with iadademstat or vehicle control.

-

The leukemic burden is monitored over time by flow cytometry of peripheral blood and bone marrow.

-

Survival of the mice is also a key endpoint.

-

-

Caption: Preclinical Experimental Workflow for Iadademstat.

Signaling Pathways

The primary signaling pathway affected by iadademstat is the epigenetic regulation of gene expression mediated by the LSD1/CoREST complex.

Caption: LSD1 Signaling Pathway and Iadademstat Inhibition.

Conclusion

Iadademstat represents a promising epigenetic therapy that targets the fundamental mechanisms of hematopoietic stem cell dysregulation in AML. Its ability to induce differentiation and target the leukemic stem cell population addresses a critical unmet need in the treatment of this disease. The encouraging results from clinical trials, particularly in combination with other agents, suggest that iadademstat has the potential to become a valuable component of AML treatment regimens. Further research into the broader applications of iadademstat in other hematologic malignancies and solid tumors is warranted.

References

- 1. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oryzon.com [oryzon.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ascopubs.org [ascopubs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ashpublications.org [ashpublications.org]

- 7. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oryzon Genomics, S.A. Presents Data for Iadademstat Combinations in AML at the American Society of Hematology 67th Annual Meeting | MarketScreener [marketscreener.com]

- 11. ORYZON Presents Data for Iadademstat Combinations in AML at [globenewswire.com]

- 12. ORYZON Presents Data for Iadademstat Combinations in AML at the American Society of Hematology (ASH) 67th Annual Meeting | Markets Insider [markets.businessinsider.com]

- 13. ORYZON Presents Data for Iadademstat Combinations in AML at the American Society of Hematology (ASH) 67th Annual Meeting - BioSpace [biospace.com]

A Technical Guide to the Preclinical Evaluation of Iadademstat (ORY-1001) in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iadademstat (ORY-1001) is a potent, selective, and orally bioavailable small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 plays a critical role in oncogenesis by regulating gene expression through the demethylation of histone and non-histone proteins, often leading to a differentiation block and enhanced cancer stem cell (CSC) properties.[2][3][4] High LSD1 expression is correlated with more aggressive cancers and poor patient prognosis.[1] Preclinical research has identified iadademstat as a promising therapeutic agent across a range of solid tumors, including small cell lung cancer (SCLC), neuroendocrine tumors, breast cancer, and glioblastoma.[1][5] Its mechanism of action involves restoring silenced tumor suppressor gene expression and promoting differentiation.[1][4] Furthermore, iadademstat has demonstrated immunomodulatory effects and synergistic activity with standard-of-care chemotherapies and other targeted agents, positioning it as a versatile candidate for combination therapies.[1][6][7] This document provides a comprehensive overview of the key preclinical findings, experimental methodologies, and signaling pathways associated with iadademstat's activity in solid tumors.

Mechanism of Action

Iadademstat functions as a covalent inhibitor of LSD1, binding to its flavin adenine dinucleotide (FAD) cofactor.[1] This inhibition has two primary consequences:

-

Blocks Demethylase Activity : It prevents LSD1 from removing mono- and di-methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2, H3K9me1/2), key epigenetic marks that regulate gene transcription.[2]

-

Disrupts Scaffolding Function : The binding of iadademstat sterically hinders the interaction of LSD1 with transcription factors, such as INSM1 in SCLC, disrupting the oncogenic programs they sustain.[1]

By inhibiting LSD1, iadademstat effectively remodels the epigenetic landscape of cancer cells, leading to the reactivation of differentiation pathways and suppression of oncogenes.[1][4]

Signaling Pathways

Caption: Iadademstat inhibits LSD1, preventing histone demethylation and reactivating tumor suppressor genes.

Caption: In SCLC, iadademstat blocks the LSD1-INSM1 interaction, restoring NOTCH1/HES1 expression.[1]

Caption: Iadademstat induces apoptosis in TNBC cells by suppressing Androgen Receptor (AR) expression.[8]

Preclinical In Vitro Studies

Iadademstat has demonstrated potent anti-cancer effects across a variety of solid tumor cell lines.

Data Summary

| Tumor Type | Cell Lines | Key Findings | Concentration/Dose | Reference |

| Triple-Negative Breast Cancer | MDA-MB-231, BT549 | Inhibited cell proliferation, enhanced apoptosis. | Not specified | [8] |

| Breast Cancer (SOX2-driven) | Not specified | Blocked cancer stem cell-driven mammosphere formation. | Not specified | [3] |

| Lung Cancer | H1299, A549 | Inhibited proliferation, induced G1 cell cycle arrest and apoptosis, decreased glycolysis via HK2 reduction. | 80-160 µM | [5] |

Key Experimental Protocols

Caption: Standard workflow for evaluating iadademstat's efficacy and mechanism in cancer cell lines.

-

Cell Proliferation (CCK-8 Assay) : As described for TNBC cells, this assay measures cell viability.[8]

-

Cell Seeding : Cells (e.g., MDA-MB-231, BT549) are seeded into 96-well plates.

-

Treatment : Cells are treated with varying concentrations of iadademstat.

-

Incubation : Plates are incubated for a defined period (e.g., 24, 48, 72 hours).

-

Reagent Addition : CCK-8 solution is added to each well.

-

Measurement : Absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells.

-

-

Apoptosis (TUNEL Assay) : Used to detect DNA fragmentation, a hallmark of apoptosis.[8]

-

Cell Culture & Treatment : Cells are cultured on coverslips and treated with iadademstat.

-

Fixation & Permeabilization : Cells are fixed with paraformaldehyde and permeabilized.

-

TUNEL Reaction : Cells are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

Staining & Imaging : Nuclei are counterstained (e.g., with DAPI), and slides are imaged using fluorescence microscopy to quantify apoptotic cells.

-

-

Western Blot Analysis : Measures the expression levels of specific proteins.[8]

-

Protein Extraction : Total protein is extracted from iadademstat-treated and control cells.

-

Quantification : Protein concentration is determined (e.g., BCA assay).

-

Electrophoresis & Transfer : Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., AR, apoptosis-related proteins) and a loading control (e.g., GAPDH).

-

Detection : The membrane is incubated with a secondary antibody and visualized using an enhanced chemiluminescence (ECL) system.

-

Preclinical In Vivo Studies

Iadademstat has shown significant anti-tumor activity in various animal models of solid tumors with good oral bioavailability.[9]

Data Summary

| Tumor Type | Model | Treatment Schedule | Key Findings | Reference |

| General Solid Tumors | Rodent Xenografts | < 0.020 mg/kg, daily oral | Significantly reduced tumor growth. | [9] |

| Glioblastoma | Xenograft Mouse Model | 400 µg/kg, oral, weekly for 28 days | Inhibited tumor growth and increased survival rate. | [5] |

Key Experimental Protocols

Caption: A typical workflow for assessing the in vivo efficacy of iadademstat in mouse xenograft models.

-

Xenograft Model Protocol :

-

Cell Implantation : Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth : Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization : Mice are randomly assigned to treatment groups (vehicle control vs. iadademstat).

-

Dosing : Iadademstat is administered, typically via oral gavage, according to a specific schedule (e.g., daily).[9]

-

Monitoring : Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Body weight and animal health are monitored as indicators of toxicity.

-

Endpoint : The study concludes when tumors in the control group reach a maximum size, or at a pre-defined time point. Survival may be tracked as a primary endpoint.

-

Analysis : At the study's end, tumors are often excised for downstream analysis, such as immunohistochemistry (IHC) or western blotting, to assess pharmacodynamic biomarkers.

-

Preclinical Combination Therapies

A significant aspect of iadademstat's preclinical evaluation is its potential for combination therapy, which has shown synergistic effects.[7]

-

With Chemotherapy : In SCLC, iadademstat is being evaluated in combination with platinum/etoposide.[1]

-

With Targeted Therapy : Preclinical studies showed synergy between iadademstat and the FLT3 inhibitor gilteritinib (Xospata).[10] A collaborative study is also evaluating its combination with paclitaxel in neuroendocrine carcinomas.[1]

-

With Immunotherapy : Inhibition of LSD1 has been shown to improve the anti-tumor response of the immune system.[6] Iadademstat can enhance the expression of Major Histocompatibility Complex class I (MHC-I) genes, potentially increasing the visibility of cancer cells to the immune system.[1] This provides a strong rationale for combining iadademstat with immune checkpoint inhibitors (ICIs) to treat immunologically "cold" tumors.[1][10]

Conclusion and Future Directions

The preclinical data for iadademstat (ORY-1001) provide a robust foundation for its clinical development in solid tumors. Its ability to reverse epigenetic silencing, induce differentiation, and target cancer stem cells addresses key drivers of tumor progression and resistance. The compound has demonstrated single-agent efficacy in vitro and in vivo across multiple cancer types, including those with high unmet needs like SCLC and TNBC.[1][8] The strong preclinical rationale for combining iadademstat with chemotherapy, targeted agents, and particularly immunotherapy, highlights its potential to become a cornerstone of novel treatment regimens.[10] Ongoing and future research will further elucidate the specific patient populations most likely to benefit and optimize combination strategies for clinical application.

References

- 1. oryzon.com [oryzon.com]

- 2. oryzon.com [oryzon.com]

- 3. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes | Aging [aging-us.com]

- 4. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ORYZON Receives Approval To Start ALICE A Phase IIa Clinical Trial In AML With Iadademstat (ORY-1001) [clinicalleader.com]

- 7. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ORY-1001, a KDM1A inhibitor, inhibits proliferation, and promotes apoptosis of triple negative breast cancer cells by inactivating androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Oryzon Genomics — Planning iadademstat’s path to market - Edison Group [edisongroup.com]

The Pharmacodynamics of Iadademstat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iadademstat (ORY-1001) is a first-in-class, potent, and selective covalent inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1; KDM1A). This guide provides a comprehensive overview of the pharmacodynamics of iadademstat, detailing its mechanism of action, its impact on key signaling pathways, and a summary of its preclinical and clinical activity. Detailed experimental protocols for assessing the pharmacodynamic effects of iadademstat are also provided to facilitate further research and development in this area.

Introduction to Iadademstat

Iadademstat is an orally bioavailable small molecule that irreversibly inhibits LSD1, an enzyme that plays a critical role in regulating gene expression through the demethylation of histone and non-histone proteins.[1] LSD1 is overexpressed in various cancers and is associated with maintaining a stem-like state and blocking cellular differentiation.[2][3] By inhibiting LSD1, iadademstat promotes the differentiation of cancer cells, reduces cancer stem cell populations, and has shown promising anti-neoplastic activity in both hematological malignancies and solid tumors.[3][4]

Mechanism of Action

Iadademstat exerts its therapeutic effects through a dual mechanism of action, targeting both the enzymatic and scaffolding functions of LSD1.[2]

-

Enzymatic Inhibition: Iadademstat covalently binds to the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of LSD1.[2] This irreversible binding blocks the demethylase activity of LSD1, leading to an increase in the methylation of its substrates, primarily histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Increased H3K4 methylation is associated with gene activation, while increased H3K9 methylation is linked to gene repression.[1]

-

Disruption of Scaffolding Function: Beyond its catalytic role, LSD1 acts as a scaffold for the formation of transcriptional repressor complexes.[3] Iadademstat's binding to LSD1 induces a conformational change that sterically hinders the interaction of LSD1 with key transcription factors, such as Growth Factor Independent 1 (GFI1) in acute myeloid leukemia (AML) and Insulinoma-Associated 1 (INSM1) in small cell lung cancer (SCLC).[2] This disruption of protein-protein interactions is crucial for iadademstat's ability to induce cellular differentiation.[2]

Signaling Pathways Modulated by Iadademstat

The anti-tumor effects of iadademstat are mediated through the modulation of critical signaling pathways that are dysregulated in cancer.

The LSD1-GFI1 Axis in Acute Myeloid Leukemia (AML)

In AML, the interaction between LSD1 and the transcription factor GFI1 is essential for maintaining a leukemic stem cell phenotype and blocking myeloid differentiation.[2][3] GFI1 recruits the LSD1/CoREST complex to the promoter regions of genes involved in myeloid differentiation, leading to their transcriptional repression. Iadademstat disrupts the LSD1-GFI1 interaction, leading to the derepression of these genes and subsequent differentiation of leukemic blasts into mature myeloid cells.[2]

Caption: The LSD1-GFI1 signaling pathway in AML and its inhibition by iadademstat.

The LSD1-INSM1 Axis in Small Cell Lung Cancer (SCLC)

In SCLC, the oncogenic program is often driven by the interaction of LSD1 with the transcription factor INSM1.[2] This interaction leads to the repression of NOTCH1 and HES1, resulting in the upregulation of pro-tumorigenic factors like ASCL1 and NEUROD1. Iadademstat disrupts the LSD1-INSM1 complex, restoring the expression of NOTCH1 and HES1 and consequently downregulating ASCL1 and NEUROD1, which can lead to tumor regression.[2]

Caption: The LSD1-INSM1 signaling pathway in SCLC and its disruption by iadademstat.

Quantitative Pharmacodynamic Data

The pharmacodynamic activity of iadademstat has been characterized in numerous preclinical and clinical studies. A summary of key quantitative data is presented below.

Table 1: In Vitro Potency of Iadademstat

| Assay Type | Cell Line / System | IC50 | Reference(s) |

| LSD1 Demethylase Activity | Purified LSD1 enzyme | 12 nmol/L | [5] |

| Anti-proliferative Activity | THP-1 (AML) | Sub-nanomolar | [3] |

| Mammosphere Formation Inhibition | MDA-MB-436 (Breast Cancer) | 3.98 µmol/L |

Table 2: Clinical Efficacy of Iadademstat in Combination Therapies

| Clinical Trial | Indication | Combination Agent | Objective Response Rate (ORR) | Complete Remission (CR/CRi) Rate | Reference(s) |

| ALICE (Phase IIa) | Newly Diagnosed AML (unfit for chemotherapy) | Azacitidine | 81% (in evaluable patients) | 64% of responders | [6][7] |

| CLEPSIDRA (Phase IIa) | Relapsed Extensive-Disease SCLC | Platinum-Etoposide | 40% (in evaluable patients) | Not Applicable (Partial Remissions reported) | [8] |

| FRIDA (Phase Ib) | Relapsed/Refractory FLT3-mutant AML | Gilteritinib | 67% (at expansion dose) | 58% (CR+CRh+CRi) | [9][10] |

| Investigator-Initiated (Phase Ib) | Newly Diagnosed AML | Venetoclax + Azacitidine | 100% | 80% (CR) | [9] |

Experimental Protocols for Pharmacodynamic Assessment

The following protocols provide a framework for assessing the pharmacodynamic effects of iadademstat.

General Experimental Workflow

Caption: A general workflow for the in vitro pharmacodynamic evaluation of iadademstat.

LSD1 Enzymatic Activity Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of LSD1 enzymatic activity.

-

Reagents and Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated H3K4me1 or H3K4me2 peptide substrate

-

Europium cryptate-labeled anti-H3K4me0 antibody (detection antibody)

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Iadademstat and other test compounds

-

384-well low-volume white plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of iadademstat in assay buffer.

-

In a 384-well plate, add the LSD1 enzyme to each well (except for negative controls).

-

Add the iadademstat dilutions or vehicle control to the wells.

-

Pre-incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the biotinylated peptide substrate.

-

Incubate for the desired reaction time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding the detection mix containing the Europium-labeled antibody and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio and determine the IC50 values.

-

Chromatin Immunoprecipitation (ChIP) for Histone Marks

This protocol outlines the steps for performing ChIP to assess changes in histone methylation at specific gene promoters following iadademstat treatment.

-

Reagents and Materials:

-

Cancer cell lines (e.g., THP-1 for AML)

-

Iadademstat

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Antibodies specific for H3K4me2, H3K9me2, and control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Primers for qPCR targeting specific gene promoters

-

SYBR Green qPCR master mix

-

Real-time PCR system

-

-

Procedure:

-

Culture cells and treat with iadademstat or vehicle for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Lyse the nuclei and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight with specific antibodies (anti-H3K4me2, anti-H3K9me2, or IgG control).

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction or a DNA purification kit.

-

Perform qPCR using primers for target gene promoters to quantify the enrichment of specific histone marks.

-

Flow Cytometry for Myeloid Differentiation Markers

This protocol is for the analysis of cell surface markers of myeloid differentiation, such as CD11b and CD86, in AML cells treated with iadademstat.

-

Reagents and Materials:

-

AML cell lines (e.g., THP-1, MOLM-13)

-

Iadademstat

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated antibodies:

-

Anti-human CD11b (e.g., clone ICRF44)

-

Anti-human CD86 (e.g., clone 2331)

-

Isotype control antibodies

-

-

Viability dye (e.g., 7-AAD or a fixable viability stain)

-

Flow cytometer

-

-

Procedure:

-

Culture AML cells and treat with various concentrations of iadademstat or vehicle for a specified time (e.g., 72-96 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in FACS buffer.

-

Stain with a viability dye according to the manufacturer's instructions.

-

Add the fluorochrome-conjugated antibodies against CD11b, CD86, and corresponding isotype controls.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer for analysis.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software, gating on live single cells, and quantifying the percentage of cells expressing the differentiation markers and the mean fluorescence intensity (MFI).

-

Conclusion

Iadademstat is a promising epigenetic therapeutic with a well-defined pharmacodynamic profile. Its dual mechanism of inhibiting LSD1's enzymatic activity and disrupting its scaffolding function leads to the induction of differentiation in cancer cells. The modulation of key signaling pathways, such as the LSD1-GFI1 and LSD1-INSM1 axes, underscores its potential in treating various malignancies. The quantitative data from preclinical and clinical studies demonstrate its potency and clinical activity. The provided experimental protocols offer a robust framework for further investigation into the pharmacodynamics of iadademstat and other LSD1 inhibitors, which will be crucial for their continued development and clinical application.

References

- 1. Facebook [cancer.gov]

- 2. oryzon.com [oryzon.com]

- 3. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oryzon.com [oryzon.com]

- 7. asebio.com [asebio.com]

- 8. oryzon.com [oryzon.com]

- 9. oryzon.com [oryzon.com]

- 10. biotech-spain.com [biotech-spain.com]

The Dual Role of KDM1A in Oncology: From Carcinogenic Driver to a Prime Therapeutic Target for ORY-1001

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lysine-specific demethylase 1A (KDM1A), also known as LSD1, has emerged as a critical epigenetic regulator in the landscape of oncology. As the first identified histone demethylase, its role in tumorigenesis is multifaceted, influencing cancer cell proliferation, stemness, and metastasis.[1][2] Overexpressed in a wide array of malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate, and breast cancer, KDM1A has been correlated with aggressive disease and poor patient prognosis.[3][4] This has positioned KDM1A as a compelling target for therapeutic intervention. ORY-1001 (iadademstat), a potent and selective covalent inhibitor of KDM1A, is at the forefront of this therapeutic strategy.[5][6] Preclinical and clinical data have demonstrated its ability to induce differentiation in cancer cells, inhibit tumor growth, and show promising anti-leukemic activity.[6][7] This whitepaper provides a comprehensive technical overview of the role of KDM1A in cancer, its associated signaling pathways, and its targeting by ORY-1001, offering valuable insights for researchers and professionals in drug development.

KDM1A: An Epigenetic Regulator in Cancer

KDM1A is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[8][9] This demethylase activity allows KDM1A to function as both a transcriptional co-repressor and co-activator, depending on the cellular context and its interacting protein partners.[1][9]

-

Transcriptional Repression: By demethylating H3K4me1/2, a mark associated with active enhancers and promoters, KDM1A represses gene expression.[4][9]

-

Transcriptional Activation: Conversely, by demethylating H3K9me1/2, a repressive histone mark, KDM1A can lead to gene activation.[9]

Beyond histones, KDM1A also demethylates non-histone proteins such as p53, E2F1, and DNMT1, further expanding its regulatory influence on crucial cellular processes like apoptosis, cell cycle control, and DNA methylation.[1][10]

Deregulation and overexpression of KDM1A are common themes across numerous cancers.[11] This aberrant expression disrupts the normal epigenetic landscape, leading to the silencing of tumor suppressor genes and the activation of oncogenes, thereby driving cancer initiation and progression.[12] A pan-cancer analysis has shown high KDM1A expression in 17 different cancer types, often correlating with worse survival outcomes.[11]

The Role of KDM1A in Cancer Stemness and Proliferation

A significant aspect of KDM1A's role in cancer is its involvement in maintaining cancer stem cells (CSCs).[3] CSCs are a subpopulation of tumor cells with self-renewal capabilities that are often resistant to conventional therapies.[3] KDM1A has been implicated in regulating the CSC pool in various leukemias and solid tumors.[3][10] For instance, in glioblastoma, inhibition of KDM1A has been shown to reduce the self-renewal potential of glioblastoma stem cells and induce their differentiation.[3]

Furthermore, KDM1A is a key driver of cancer cell proliferation.[1] In oral cancer, for example, KDM1A overexpression has been shown to modify E2F1 signaling activity, leading to increased cell proliferation.[1] Similarly, elevated KDM1A expression is associated with the proliferation of tongue and non-small cell lung cancer cells.[1]

KDM1A-Associated Signaling Pathways in Cancer

KDM1A exerts its oncogenic functions by modulating several critical signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of KDM1A inhibitors.

E2F1 Signaling Pathway

In oral cancer, KDM1A has been identified to play a role in regulating the E2F1 signaling pathway, which is crucial for cell cycle progression and proliferation.[1] KDM1A can modulate the stability and activity of E2F1, thereby influencing the expression of genes required for cell division.[1]

Caption: KDM1A modulates E2F1 signaling to promote cell proliferation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in development and is often aberrantly activated in cancer. In colorectal cancer, KDM1A can activate this pathway by downregulating the inhibitor DKK1.[12] In thyroid cancer, KDM1A promotes stemness and progression by demethylating the promoter of the Wnt antagonist APC2 and the non-histone substrate HIF-1α, leading to the activation of the Wnt/β-catenin pathway.[13]

Caption: KDM1A activates Wnt signaling by repressing its inhibitors.

NOTCH Signaling Pathway

In neuronal stem cells, KDM1A is involved in regulating the Notch signaling pathway, which is essential for maintaining stemness.[3] In small cell lung cancer (SCLC), the oncogenic program in a subset of tumors relies on the interaction between KDM1A and the transcription factor INSM1, which leads to the repression of NOTCH1 and HES1 expression.[5]

ORY-1001 (Iadademstat): A Targeted KDM1A Inhibitor

ORY-1001, also known as iadademstat, is a small oral molecule that acts as a covalent and highly selective inhibitor of KDM1A.[5][14] It represents a promising therapeutic agent for cancers where KDM1A is a key oncogenic driver.

Mechanism of Action

ORY-1001 functions through a dual mechanism:

-

Inhibition of Demethylase Activity: ORY-1001 covalently binds to the FAD cofactor in the catalytic center of KDM1A, thereby irreversibly inhibiting its histone demethylase activity.[5][15] This leads to an accumulation of H3K4me2 at KDM1A target genes, altering gene expression.[6]

-

Disruption of Protein-Protein Interactions: The binding of ORY-1001 to KDM1A also sterically hinders the interaction of KDM1A with its binding partners.[5] In leukemia, for instance, it disrupts the interaction between KDM1A and GFI-1, a transcription factor crucial for the oncogenic program.[5] This uncoupling forces the differentiation of undifferentiated leukemic blasts.[5] Similarly, in SCLC, ORY-1001 impairs the binding between KDM1A and INSM1.[5]

Caption: ORY-1001 inhibits KDM1A, leading to cell differentiation.

Preclinical and Clinical Development

Preclinical studies have demonstrated that ORY-1001 induces blast differentiation and reduces leukemic stem cell capacity in AML models.[6][7] It has also shown potent synergy with standard-of-care drugs and other epigenetic inhibitors.[6] In vivo, ORY-1001 reduced the growth of AML xenografts and extended survival in a patient-derived xenograft (PDX) model of T-cell acute leukemia.[6][7]

ORY-1001 has progressed into clinical trials for both hematological malignancies and solid tumors.[16] A first-in-human Phase I/IIa clinical trial in patients with relapsed or refractory acute leukemia demonstrated the safety and good tolerability of the drug, along with preliminary signs of anti-leukemic activity, including a complete remission with incomplete hematological recovery (CRi).[5][17] Clinical trials are also underway to evaluate ORY-1001 in combination with other agents in AML and SCLC.[16][18][19]

Table 1: Summary of ORY-1001 (Iadademstat) Clinical Trials

| Phase | Indication | Status | Key Findings/Objectives | Reference |

| Phase I/IIa | Relapsed/Refractory Acute Leukemia | Completed | Demonstrated safety, good tolerability, and preliminary signs of anti-leukemic activity. | [5][16][17] |

| Phase IIa (ALICE) | Newly diagnosed AML (in combination with azacitidine) | Recruiting | To evaluate safety, tolerability, and efficacy in elderly patients not eligible for intensive chemotherapy. | [16][18] |

| Phase IIa (CLEPSIDRA) | Relapsed Small Cell Lung Cancer (in combination with platinum-etoposide) | Completed | To evaluate safety, tolerability, and efficacy. | [16] |

| Phase I/II | First-line Small Cell Lung Cancer (in combination with immune checkpoint inhibitors) | Recruiting | To assess safety and efficacy in combination with atezolizumab or durvalumab. | [19] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study KDM1A and the effects of ORY-1001.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the occupancy of KDM1A at specific gene promoters or regulatory regions.

Methodology:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to KDM1A is used to immunoprecipitate the KDM1A-chromatin complexes.

-

Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences, indicating KDM1A binding.

Cell Viability and Proliferation Assays

Objective: To assess the effect of KDM1A inhibition by ORY-1001 on cancer cell viability and proliferation.

Methodology (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of ORY-1001 or a vehicle control for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of ORY-1001 in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. ORY-1001 is administered orally or via another appropriate route at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Caption: A typical drug development workflow for a KDM1A inhibitor.

Conclusion and Future Perspectives

KDM1A has unequivocally been established as a pivotal player in the epigenetic deregulation that characterizes many cancers. Its roles in promoting cell proliferation, maintaining cancer stemness, and modulating key oncogenic signaling pathways underscore its significance as a high-value therapeutic target. The development of selective KDM1A inhibitors, exemplified by ORY-1001 (iadademstat), marks a significant advancement in epigenetic therapy. The promising preclinical data and the encouraging early clinical results for ORY-1001 in hematological malignancies and solid tumors highlight the potential of this therapeutic approach.

Future research should continue to explore the full spectrum of KDM1A's functions in different cancer types and its non-histone substrates. Further investigation into the mechanisms of resistance to KDM1A inhibitors will be crucial for the development of more effective and durable therapeutic strategies. Combination therapies, such as pairing KDM1A inhibitors with immunotherapy or other targeted agents, hold particular promise for overcoming resistance and improving patient outcomes. The ongoing clinical trials will be instrumental in defining the precise role of ORY-1001 in the clinical management of various cancers, potentially offering a new therapeutic avenue for patients with high unmet medical needs.

References

- 1. Integrated genomic analyses identify KDM1A’s role in cell proliferation via modulating E2F signaling activity and associate with poor clinical outcome in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. What are KDM1A inhibitors and how do they work? [synapse.patsnap.com]

- 5. oryzon.com [oryzon.com]

- 6. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. KDM1A | Cancer Genetics Web [cancer-genetics.org]

- 9. mdpi.com [mdpi.com]

- 10. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KDM1A Identified as a Potential Oncogenic Driver and Prognostic Biomarker via Multi-Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A [frontiersin.org]

- 13. KDM1A promotes thyroid cancer progression and maintains stemness through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oryzon.com [oryzon.com]

- 17. ascopubs.org [ascopubs.org]

- 18. ORYZON Receives Approval To Start ALICE A Phase IIa Clinical Trial In AML With Iadademstat (ORY-1001) [clinicalleader.com]

- 19. Oryzon wins FDA approval to begin SCLC treatment trial - Clinical Trials Arena [clinicaltrialsarena.com]

Iadademstat: A Technical Guide to its Potential in Non-Malignant Hematological Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iadademstat (ORY-1001) is an orally available, potent, and selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in the pathogenesis of various cancers.[1][2] While the primary focus of iadademstat's clinical development has been on malignant hematological disorders such as acute myeloid leukemia (AML), emerging preclinical and early clinical data suggest a promising therapeutic potential in non-malignant hematological conditions, specifically Sickle Cell Disease (SCD) and Essential Thrombocythemia (ET).[3][4][5] This document provides a comprehensive technical overview of the existing evidence supporting the exploration of iadademstat in these indications, detailing its mechanism of action, summarizing available data, and outlining key experimental insights.

Core Mechanism of Action: LSD1 Inhibition

Iadademstat exerts its therapeutic effect by inhibiting LSD1 (also known as KDM1A), a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[6] LSD1 is a key component of several transcriptional repressor complexes.[7]

Iadademstat's mechanism involves a dual action:

-

Catalytic Inhibition: It irreversibly binds to the FAD cofactor in the catalytic center of LSD1, preventing it from demethylating its histone substrates.[7]

-

Scaffolding Disruption: By binding to the catalytic site, iadademstat sterically hinders the interaction of LSD1 with its partner proteins, such as GFI-1, disrupting the formation and function of repressive complexes.[1]

This inhibition of LSD1 leads to the reactivation of silenced genes and the modulation of cellular differentiation pathways, which forms the basis of its therapeutic potential in both malignant and non-malignant hematological disorders.

Iadademstat in Sickle Cell Disease (SCD)

Rationale for Use

SCD is a monogenic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[5] A key therapeutic strategy in SCD is to induce the expression of fetal hemoglobin (HbF), which is silenced after birth. Increased levels of HbF can inhibit the polymerization of HbS, thereby reducing red blood cell sickling and its downstream pathological consequences.[5]

LSD1 is a critical component of the DRED (Direct Repeats Erythroid-Definitive) complex, which is responsible for the epigenetic silencing of the γ-globin gene (a component of HbF) in adult erythroid cells.[5] By inhibiting LSD1, iadademstat is hypothesized to disrupt the DRED complex, leading to the re-expression of γ-globin and subsequent production of HbF.

Preclinical Evidence

Preclinical studies have provided proof-of-concept for the use of iadademstat in SCD. While specific quantitative data from iadademstat studies are not publicly available, reports indicate a "significant increase" in HbF levels in baboons, a relevant animal model for SCD, after a single dose.[3][5]

Clinical Development

Oryzon Genomics is conducting a Phase Ib clinical trial of iadademstat in adult patients with SCD, named the RESTORE trial.[5]

Table 1: Iadademstat RESTORE Clinical Trial Overview

| Parameter | Details |

| Trial Name | RESTORE (REgulation of Sickling ThrOugh Reprogramming Epigenetics) |

| Phase | Ib |

| Patient Population | Adult patients with Sickle Cell Disease |

| Enrollment | Approximately 40 patients |

| Primary Objectives | To evaluate the safety and tolerability of iadademstat. To establish the Recommended Phase 2 Dose (RP2D). |

| Secondary Objectives | To assess the activity of iadademstat in inducing fetal hemoglobin (HbF). |

| Status | Enrolling |

NCT identifier for the RESTORE trial is not publicly available in the provided search results.

Signaling Pathway

References

- 1. sicklecellanemianews.com [sicklecellanemianews.com]

- 2. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oryzon.com [oryzon.com]

- 4. oryzon.com [oryzon.com]

- 5. oryzon.com [oryzon.com]

- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 7. oryzon.com [oryzon.com]

Initial In Vitro Efficacy of Iadademstat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies demonstrating the efficacy of iadademstat (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). This document details the core mechanism of action, summarizes key quantitative data from foundational assays, and provides detailed experimental protocols. Furthermore, it visualizes the critical signaling pathways and experimental workflows to facilitate a deeper understanding of iadademstat's preclinical profile.

Core Mechanism of Action

Iadademstat is a small molecule that covalently binds to the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of the LSD1 enzyme, leading to its irreversible inhibition.[1] LSD1 plays a crucial role in tumorigenesis through two primary functions:

-

Enzymatic Activity: LSD1 demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), leading to transcriptional repression of tumor suppressor genes.

-

Scaffolding Function: LSD1 acts as a scaffold protein, facilitating the interaction of transcriptional repressors, such as GFI1 and INSM1, with chromatin.[1]

Iadademstat's mechanism of action is twofold: it not only blocks the demethylase activity of LSD1 but also disrupts its scaffolding function. By binding to the FAD cofactor, iadademstat sterically hinders the interaction between LSD1 and the SNAG domain of transcription factors like GFI1 in acute myeloid leukemia (AML) and INSM1 in small cell lung cancer (SCLC).[1] This disruption leads to the reactivation of silenced tumor suppressor genes and the induction of differentiation in cancer cells.

Quantitative Efficacy Data

The in vitro potency and efficacy of iadademstat have been evaluated across a range of cancer cell lines using various assays. The following tables summarize the key quantitative findings.

Table 1: LSD1 Enzymatic Inhibition

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| AlphaScreen™ Assay | IC50 | 12 nmol/L | Purified LSD1 | [2] |

Table 2: Anti-proliferative and Cytotoxic Activity

| Cancer Type | Cell Line(s) | Assay Type | Parameter | Value | Incubation Time | Reference |

| Acute Myeloid Leukemia (AML) | Various | (Not Specified) | EC50 | < 1 nM | (Not Specified) | [3] |

| Lung Cancer | H1299, A549 | MTT Assay | - | Inhibition of Proliferation | 24 h - 15 days | [4] |

Table 3: Effects on Cancer Stem Cell Properties

| Cancer Type | Assay Type | Effect | Cell Line/System | Reference |

| Breast Cancer | Mammosphere Formation Assay | Significant reduction in mammosphere formation | SOX2-dependent cell lines | [2] |

| Breast Cancer | Aldefluor™ Assay | Inhibition of cancer stem cell-like cell population | Luminal-B and HER2+ subtypes | [2] |

Signaling Pathways and Experimental Workflows

Iadademstat's Mechanism of Action in AML

In acute myeloid leukemia, iadademstat disrupts the interaction between LSD1 and the transcription factor GFI1. This leads to the derepression of genes involved in myeloid differentiation, forcing leukemic blasts to differentiate.

Caption: Iadademstat's disruption of the LSD1-GFI1 interaction in AML.

Iadademstat's Mechanism of Action in SCLC

In small cell lung cancer, iadademstat impairs the binding of LSD1 to the transcription factor INSM1. This restores the expression of NOTCH1 and HES1, leading to a downstream reduction in the oncogenes ASCL1 and NEUROD1.

Caption: Iadademstat's modulation of the LSD1-INSM1-Notch pathway in SCLC.

General Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines a typical workflow for assessing the in vitro efficacy of iadademstat.

Caption: A generalized workflow for evaluating the in vitro efficacy of iadademstat.

Experimental Protocols

LSD1 Inhibition AlphaScreen™ Assay

This assay quantitatively measures the ability of iadademstat to inhibit the demethylase activity of LSD1.

Materials:

-

Purified recombinant human LSD1 enzyme

-

Biotinylated histone H3 peptide (monomethylated at lysine 4)

-

Anti-demethylated H3K4 antibody

-

AlphaScreen™ donor and acceptor beads

-

Iadademstat at graded concentrations

-

Assay buffer

-

384-well microplate

Procedure:

-

Prepare serial dilutions of iadademstat in the appropriate assay buffer.

-

In a 384-well plate, add the purified LSD1 enzyme to each well.

-

Add the iadademstat dilutions to the respective wells.

-

Incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Add the biotinylated H3K4me1 peptide substrate to initiate the enzymatic reaction.

-

Incubate for a specified time to allow for demethylation.

-

Stop the reaction by adding the anti-demethylated H3K4 antibody.

-

Add the AlphaScreen™ donor and acceptor beads.

-

Incubate in the dark at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the iadademstat concentration.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay assesses the effect of iadademstat on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., H1299, A549)

-

Complete cell culture medium

-

Iadademstat

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of iadademstat and a vehicle control.

-

Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Aldefluor™ Assay for Cancer Stem Cell Population

This assay identifies and quantifies the population of cancer stem-like cells based on their high aldehyde dehydrogenase (ALDH) activity.

Materials:

-

Cancer cell suspension

-

Aldefluor™ Assay Kit, including:

-

Activated ALDEFLUOR™ substrate (BAAA)

-

DEAB (diethylaminobenzaldehyde), an ALDH inhibitor

-

ALDEFLUOR™ assay buffer

-

-

Iadademstat

-

Flow cytometer

Procedure:

-

Treat cancer cells with iadademstat or vehicle control for a specified period.

-

Harvest and resuspend the cells in ALDEFLUOR™ assay buffer at a concentration of 1x106 cells/mL.[5]

-

For each sample, prepare a "test" tube and a "control" tube.

-

Add the activated ALDEFLUOR™ substrate to the "test" tube.

-

Immediately transfer half of the cell suspension from the "test" tube to the "control" tube, which contains DEAB.[5]

-

Incubate both tubes for 30-60 minutes at 37°C.[5]

-

Centrifuge the cells and resuspend them in fresh, cold ALDEFLUOR™ assay buffer.

-

Analyze the cells using a flow cytometer. The ALDH-positive (ALDHbright) population is defined by the fluorescence in the "test" sample minus the background fluorescence in the DEAB "control" sample.

-

Quantify the percentage of ALDHbright cells in the iadademstat-treated and control groups.

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells by their ability to form spherical colonies in non-adherent culture conditions.

Materials:

-

Single-cell suspension of cancer cells

-

Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Iadademstat

-

Ultra-low attachment plates

Procedure:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed the cells at a low density (e.g., 500-1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing various concentrations of iadademstat or a vehicle control.

-

Incubate the plates for 7-14 days without disturbing them.

-

Count the number of mammospheres (typically defined as spheres >50 µm in diameter) in each well using a microscope.

-

Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

-

Compare the MFE between iadademstat-treated and control groups.